molecular formula C13H18O3 B1288007 2-(1-Hydroxyethyl)-5-phenylpentanoic acid CAS No. 439084-21-6

2-(1-Hydroxyethyl)-5-phenylpentanoic acid

Cat. No. B1288007
M. Wt: 222.28 g/mol
InChI Key: LXZZBKVFUSJZKV-UHFFFAOYSA-N
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Description

2-(1-Hydroxyethyl)-5-phenylpentanoic acid, also known as 2-HEP, is a synthetic organic compound with a variety of applications in the scientific research field. It is an α-hydroxy acid with a five-membered cyclic ester group, and is a derivative of pentanoic acid. It is a chiral molecule with two enantiomers, (R)-2-HEP and (S)-2-HEP, which have distinct physical and chemical properties. 2-HEP has been used in a range of studies, from the investigation of enzyme mechanisms to the development of new pharmaceuticals.

Scientific Research Applications

Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate

Specific Scientific Field

Organic chemistry and enzymatic catalysis.

Summary of the Application

The study investigated the enzymatic kinetic resolution (EKR) of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate. The goal was to obtain optically pure ®- and (S)-enantiomers of the compound.

Experimental Procedures

Results

  • These resolved compounds were further transformed into the corresponding ®- and (S)-1-(2-aminophenyl)ethanols .

Metathesis Reaction Using 2-(1-Hydroxyethyl)-5-phenylpentanoic Acid

Specific Scientific Field

Organic synthesis and functionalized ionic liquids.

Summary of the Application

The compound was utilized in a metathesis reaction. A mixture of 1-(2-hydroxyethyl)-3-methylimidazolium chloride and ortho-phosphoric acid in acetonitrile led to the desired product .

Experimental Procedures

Results

The metathesis reaction successfully produced the desired product.

Ligandrol Metabolite Synthesis

Specific Scientific Field

Analytical chemistry and drug metabolism.

Summary of the Application

The compound is a bishydroxylated long-term metabolite of the WADA-banned anabolic agent ligandrol (LGD-4033). However, it is not readily available in sufficient quantities for analytical protocol development and validation .

properties

IUPAC Name

2-(1-hydroxyethyl)-5-phenylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-10(14)12(13(15)16)9-5-8-11-6-3-2-4-7-11/h2-4,6-7,10,12,14H,5,8-9H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXZZBKVFUSJZKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CCCC1=CC=CC=C1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50592905
Record name 2-(1-Hydroxyethyl)-5-phenylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50592905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Hydroxyethyl)-5-phenylpentanoic acid

CAS RN

439084-21-6
Record name 2-(1-Hydroxyethyl)-5-phenylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50592905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Analogously to Example 29A, 4.00 g (16.9 mmol) of methyl 2-(1-hydroxyethyl)-5-phenylpentanoate are reacted with 34.0 ml of a 1 M sodium hydroxide solution to give 2-(1-hydroxyethyl)-5-phenylpentanoic acid.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

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